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Core Science & Biosynthesis

Foundational

The Ascendant Role of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine Derivatives in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery & Development Professionals The 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine scaffold has emerged as a privileged structure in contemporary medicinal chemistry, particularly in the p...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Development Professionals

The 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine scaffold has emerged as a privileged structure in contemporary medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of its derivatives, offering field-proven insights for researchers and drug development professionals.

The Strategic Importance of the 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine Core

The core structure, characterized by a piperidine ring N-acylated with a 5-chloro-2-fluorobenzoyl group and bearing a 4-amino substituent, presents a unique combination of structural features that are highly amenable to drug design. The piperidine moiety provides a versatile, conformationally constrained scaffold, while the substituted benzoyl group allows for fine-tuning of electronic and steric properties, crucial for modulating interactions with biological targets. The 4-amino group serves as a key handle for introducing a wide array of substituents, enabling the exploration of diverse chemical space and the optimization of pharmacological profiles.

Derivatives of this scaffold have shown significant promise as modulators of key neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors. This positions them as attractive candidates for the development of novel antidepressants, antipsychotics, and other CNS-active agents.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine derivatives typically involves a multi-step sequence, starting from readily available starting materials. A general and adaptable synthetic route is outlined below.

Experimental Protocol: General Synthesis of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine Derivatives

Step 1: N-Boc Protection of 4-aminopiperidine

  • To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example triethylamine (1.2 eq).

  • Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl piperidin-4-ylcarbamate.

Causality: The Boc protecting group is employed to prevent the secondary amine of the piperidine ring from reacting in the subsequent acylation step, thus ensuring regioselectivity.

Step 2: Acylation of the Piperidine Nitrogen

  • To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and a base such as triethylamine (1.5 eq) in DCM, add 5-chloro-2-fluorobenzoyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield tert-butyl (1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl)carbamate.

Causality: The use of an acid chloride in the presence of a non-nucleophilic base is a standard and efficient method for the acylation of secondary amines.

Step 3: Deprotection of the 4-amino Group

  • Dissolve the product from Step 2 in a mixture of DCM and trifluoroacetic acid (TFA) (typically a 1:1 ratio).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting crude product, 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine, can be purified by column chromatography or used directly in the next step.

Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.

Step 4: Derivatization of the 4-amino Group

The primary amine at the 4-position is a versatile point for diversification. Common derivatization strategies include:

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to introduce N-alkyl or N-arylalkyl substituents.

  • Amide Coupling: Acylation with carboxylic acids or acid chlorides using standard coupling reagents (e.g., HATU, HOBt/EDC) to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

The choice of derivatization strategy depends on the desired final compound and its intended biological target.

Synthesis_Workflow A 4-Aminopiperidine B N-Boc Protection A->B C tert-butyl piperidin-4-ylcarbamate B->C D Acylation with 5-chloro-2-fluorobenzoyl chloride C->D E tert-butyl (1-(5-chloro-2-fluorobenzoyl) piperidin-4-yl)carbamate D->E F TFA Deprotection E->F G 1-(5-chloro-2-fluorobenzoyl) piperidin-4-amine F->G H Derivatization (Reductive Amination, Amide Coupling, etc.) G->H I Target Derivatives H->I

Caption: General Synthetic Workflow for 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine Derivatives.

Biological Activities and Therapeutic Targets

Derivatives of the 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine scaffold have demonstrated significant activity at several key CNS targets, primarily serotonin and dopamine receptors.

Serotonin (5-HT) Receptor Modulation

A number of derivatives have been identified as potent ligands for various serotonin receptor subtypes. For instance, certain analogs have shown high affinity for the 5-HT₁A receptor, a key target in the treatment of anxiety and depression. Modulation of this receptor can lead to anxiolytic and antidepressant effects. Furthermore, interactions with other 5-HT receptors, such as 5-HT₂A and the serotonin transporter (SERT), have also been reported, suggesting the potential for developing compounds with multi-target profiles for treating complex psychiatric disorders.

Dopamine (D) Receptor Antagonism

The dopaminergic system is another critical area of focus for these derivatives. Antagonism of dopamine D₂ receptors is a well-established mechanism for the treatment of psychosis. Several compounds based on the core scaffold have exhibited potent D₂ receptor antagonist activity. The potential for subtype selectivity, particularly for D₃ and D₄ receptors, is an active area of research, as it may lead to antipsychotics with improved side-effect profiles compared to currently available treatments.

Signaling_Pathways cluster_0 Serotonergic Pathway cluster_1 Dopaminergic Pathway 5-HT_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Neuronal_Signaling_S Modulation of Neuronal Signaling 5-HT_Receptor->Neuronal_Signaling_S SERT Serotonin Transporter (SERT) SERT->Neuronal_Signaling_S Derivative_S 1-(5-chloro-2-fluorobenzoyl) piperidin-4-amine Derivative Derivative_S->5-HT_Receptor Modulates Derivative_S->SERT Inhibits Antidepressant_Anxiolytic_Effects Antidepressant & Anxiolytic Effects Neuronal_Signaling_S->Antidepressant_Anxiolytic_Effects Dopamine_Receptor Dopamine Receptor (e.g., D2, D3, D4) Neuronal_Signaling_D Modulation of Neuronal Signaling Dopamine_Receptor->Neuronal_Signaling_D Derivative_D 1-(5-chloro-2-fluorobenzoyl) piperidin-4-amine Derivative Derivative_D->Dopamine_Receptor Antagonizes Antipsychotic_Effects Antipsychotic Effects Neuronal_Signaling_D->Antipsychotic_Effects

Caption: Simplified Signaling Pathways Modulated by the Derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine scaffold has provided valuable insights into the structural requirements for potent and selective activity at various CNS targets.

Modification SiteObservationImplication for Drug Design
5-chloro-2-fluorobenzoyl Group The presence and position of the halogen substituents are critical for potency and selectivity. The 2-fluoro substitution often enhances binding affinity, potentially through favorable interactions with the receptor binding pocket.Minor changes to the substitution pattern on this ring can significantly impact the pharmacological profile. Exploration of different halogen and non-halogen substituents is warranted for target optimization.
Piperidine Ring The piperidine ring acts as a rigid scaffold, and its conformation is crucial for optimal receptor engagement.Introduction of substituents on the piperidine ring can modulate its conformation and lipophilicity, thereby influencing both potency and pharmacokinetic properties.
4-amino Substituent The nature of the substituent at the 4-amino position is a key determinant of biological activity and target selectivity. Bulky and lipophilic groups can enhance binding to certain receptors.This position offers a prime opportunity for diversification to fine-tune the pharmacological profile and improve drug-like properties. A wide range of substituents should be explored.

Table 1: Key Structure-Activity Relationship (SAR) Observations

Future Directions and Conclusion

The 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine scaffold represents a highly promising platform for the discovery of novel CNS-active agents. The versatility of its synthesis and the amenability of its structure to modification provide a rich landscape for further exploration. Future research efforts should focus on:

  • Elucidation of precise binding modes: X-ray crystallography and advanced molecular modeling studies will be invaluable in understanding the interactions of these derivatives with their biological targets at an atomic level.

  • Optimization of pharmacokinetic properties: A key challenge in CNS drug discovery is achieving favorable ADME (absorption, distribution, metabolism, and excretion) properties. Systematic modification of the scaffold will be necessary to identify candidates with good brain penetration and metabolic stability.

  • Exploration of novel therapeutic areas: While the primary focus has been on psychiatric disorders, the modulation of serotonin and dopamine receptors has implications for a range of other conditions, including neurodegenerative diseases and pain.

References

  • RASAYAN J. Chem. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]. Accessed March 10, 2026.

  • Wesołowska A, et al. Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agon
Exploratory

Literature review of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine as a building block

An In-Depth Technical Guide to 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine: A Versatile Building Block in Modern Drug Discovery Executive Summary: 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine is a strategically design...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine: A Versatile Building Block in Modern Drug Discovery

Executive Summary: 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine is a strategically designed chemical scaffold that has emerged as a significant building block for the synthesis of novel therapeutic agents. This guide elucidates its importance, synthesis, and application, providing researchers and drug development professionals with a comprehensive technical overview. By combining the privileged piperidine core with the modulating effects of chloro and fluoro substituents, this molecule offers a versatile platform for accessing a wide range of complex chemical entities, particularly in the development of enzyme inhibitors and modulators of protein-protein interactions.

Introduction: The Strategic Value of a Privileged Scaffold

The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs targeting cancer, CNS disorders, and infectious diseases.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, including improved metabolic stability, enhanced membrane permeability, and the capacity to modulate lipophilicity and hydrogen bonding properties.[1] The functionalization of this core with specific substituents can further refine its pharmacological profile.

The incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in drug design.[2] Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while often lowering the pKa of nearby basic groups.[3][4] Chlorine, a larger and more lipophilic halogen, can occupy key hydrophobic pockets in target proteins and serve as a handle for further chemical modification.[2]

1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine synergistically combines these three key motifs:

  • A Piperidine Core: Provides a stable, three-dimensional scaffold for orienting other functional groups.

  • A 5-chloro-2-fluorobenzoyl Group: Introduces specific electronic and steric properties that can influence target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

  • A Primary C-4 Amine: Serves as a versatile and reactive handle for subsequent chemical elaboration, allowing for the straightforward introduction of diverse functionalities.

This combination makes it a valuable intermediate for constructing libraries of complex molecules aimed at a variety of biological targets.

Synthesis of the Building Block

The most common and efficient synthesis of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine involves a two-step sequence starting from a protected 4-aminopiperidine derivative. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent self-reaction and ensure selective acylation at the piperidine nitrogen.

Boc_Piperidine tert-butyl piperidin-4-ylcarbamate Acylated_Intermediate tert-butyl (1-(5-chloro-2-fluorobenzoyl) piperidin-4-yl)carbamate Boc_Piperidine->Acylated_Intermediate Step 1: Acylation Acid_Chloride 5-chloro-2-fluorobenzoyl chloride Acid_Chloride->Acylated_Intermediate Base Et3N or DIEA in DCM Base->Acylated_Intermediate Final_Product 1-(5-chloro-2-fluorobenzoyl) piperidin-4-amine Acylated_Intermediate->Final_Product Step 2: Deprotection Deprotection TFA or HCl in DCM Deprotection->Final_Product BuildingBlock 1-(5-chloro-2-fluorobenzoyl) piperidin-4-amine Amide Amide Formation BuildingBlock->Amide Sulfonamide Sulfonamide Formation BuildingBlock->Sulfonamide Urea Urea/Thiourea Formation BuildingBlock->Urea ReductiveAmination Reductive Amination BuildingBlock->ReductiveAmination RCOCl R-COCl (Acid Chloride) Amide->RCOCl Reacts with ProductAmide Amide Derivative Amide->ProductAmide Yields RSO2Cl R-SO₂Cl (Sulfonyl Chloride) Sulfonamide->RSO2Cl Reacts with ProductSulfonamide Sulfonamide Derivative Sulfonamide->ProductSulfonamide Yields RNCO R-N=C=O (Isocyanate) Urea->RNCO Reacts with ProductUrea Urea Derivative Urea->ProductUrea Yields RCHO R-CHO / NaBH(OAc)₃ (Aldehyde) ReductiveAmination->RCHO Reacts with ProductAmine Secondary/Tertiary Amine Derivative ReductiveAmination->ProductAmine Yields

Sources

Foundational

Functional groups analysis of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine

An In-Depth Technical Guide to the Functional Group Analysis of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine Introduction: Unveiling the Molecular Architecture In the landscape of modern drug discovery and medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Functional Group Analysis of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine

Introduction: Unveiling the Molecular Architecture

In the landscape of modern drug discovery and medicinal chemistry, piperidine-containing compounds are recognized as privileged scaffolds due to their prevalence in numerous pharmaceuticals.[1][2] The compound 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine is a key synthetic intermediate whose utility is defined by the specific arrangement and interplay of its constituent functional groups. A thorough analysis of these groups is not merely an academic exercise; it is a critical requirement for quality control, reaction monitoring, synthetic route optimization, and predicting metabolic fate.

This technical guide provides a comprehensive, multi-technique approach to the functional group analysis of this molecule. We will move beyond simple data reporting to explain the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The core structure integrates three distinct functional moieties onto a piperidine chassis: a primary aliphatic amine , a tertiary amide , and a dihalogenated aromatic ring . Our analysis will focus on elucidating the unique spectroscopic and chemical signatures of each.

Part 1: Spectroscopic Characterization - Decoding the Signatures

Spectroscopy is the cornerstone of functional group analysis, providing a non-destructive window into the molecule's vibrational and electronic properties. An integrated approach using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) is essential for unambiguous structural confirmation.

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

Infrared spectroscopy is unparalleled for the rapid identification of key functional groups by probing their characteristic vibrational frequencies.[3] The IR spectrum of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine is a composite of the distinct absorptions from its core components.

  • Primary Amine (-NH₂): The most diagnostic feature of the primary amine is the presence of two N-H stretching bands in the 3500-3300 cm⁻¹ region.[4][5][6] One band corresponds to an asymmetric stretch and the other to a symmetric stretch.[5][7] Their presence is a reliable confirmation of the -NH₂ group.[5] Additionally, a scissoring (bending) vibration is typically observed around 1650-1580 cm⁻¹.

  • Tertiary Amide (>N-C=O): The amide is identified by its strong carbonyl (C=O) stretching absorption. For tertiary amides, this peak is typically found in the 1680-1630 cm⁻¹ range.[8] The absence of N-H stretching bands associated with amides (Amide II band) confirms its tertiary nature.[8]

  • Aromatic Ring: The presence of the aromatic ring is indicated by C-H stretching absorptions just above 3000 cm⁻¹ (typically around 3030 cm⁻¹) and a series of C=C stretching peaks of variable intensity in the 1600-1450 cm⁻¹ region.[9]

  • Halogen Substituents: Carbon-halogen stretches are found in the fingerprint region. The C-F stretch gives a strong, characteristic absorption between 1400-1000 cm⁻¹. The C-Cl stretch appears in the 800-600 cm⁻¹ range.[10]

  • Aliphatic Piperidine Ring: Saturated C-H stretching vibrations from the piperidine ring will be observed just below 3000 cm⁻¹.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3500 - 3300 (two bands)Medium-Weak
Primary AmineN-H Bend (scissoring)1650 - 1580Medium
Tertiary AmideC=O Stretch1680 - 1630Strong
Aromatic RingC-H Stretch~3030Weak
Aromatic RingC=C Stretch1600 - 1450 (series of peaks)Medium-Weak
Alkane (Piperidine)C-H Stretch2950 - 2850Medium-Strong
Fluoro AromaticC-F Stretch1400 - 1000Strong
Chloro AromaticC-Cl Stretch800 - 600Medium-Strong

Protocol 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Application: Place a small amount (1-2 mg) of the solid 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom, allowing for the complete structural elucidation of the molecule.

  • Aromatic Protons (Ar-H): The protons on the dichlorofluorobenzoyl ring are expected to appear in the most downfield region of the spectrum (typically 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current.[9] The electron-withdrawing nature of the halogens and the carbonyl group will further shift these signals downfield. Complex spin-spin splitting patterns (doublets, triplets of doublets) will arise from coupling between adjacent protons and through-space coupling to the fluorine atom (³JHF, ⁴JHF).

  • Amine Protons (-NH₂): The two protons of the primary amine typically appear as a broad singlet in the 0.5-5.0 ppm range.[11] The exact chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Their identity can be confirmed by a D₂O exchange experiment, where the addition of a drop of D₂O to the NMR tube will cause the -NH₂ signal to disappear.[6]

  • Piperidine Protons: The protons on the piperidine ring will reside in the aliphatic region (1.5-4.0 ppm). Protons on carbons alpha to the amide nitrogen and the carbon bearing the amine group will be shifted further downfield due to the electron-withdrawing effects of the heteroatoms. The chair conformation of the piperidine ring will result in distinct signals for axial and equatorial protons, often leading to complex multiplets.

  • Amide Carbonyl (C=O): This carbon is highly deshielded and will appear as a low-intensity signal in the 160-180 ppm region.

  • Aromatic Carbons: The six carbons of the aromatic ring will resonate between 110-160 ppm.[9] The carbons directly bonded to the electronegative fluorine and chlorine atoms will show characteristic shifts. Crucially, the carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet in the proton-decoupled spectrum.

  • Piperidine Carbons: The aliphatic carbons of the piperidine ring will be found in the 20-65 ppm range.[11] The C4 carbon attached to the amine group and the C2/C6 carbons adjacent to the amide nitrogen will be the most downfield in this group.

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Features
Amide CarbonylN/A160 - 180Low intensity, singlet
Aromatic7.0 - 8.0110 - 160Complex multiplets (¹H), C-F coupling (¹³C)
Piperidine (α to N-amide)~3.0 - 4.0~40 - 55Deshielded aliphatic signals
Piperidine (C4-H)~2.5 - 3.5~45 - 60Deshielded by -NH₂
Piperidine (other)~1.5 - 2.5~20 - 40Shielded aliphatic signals
Primary Amine0.5 - 5.0N/ABroad singlet, D₂O exchangeable

Protocol 2: ¹H and ¹³C NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amines as it can slow down proton exchange, sometimes resulting in sharper N-H signals.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire the ¹H spectrum using a standard pulse program. A spectral width of ~12-16 ppm is typical.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220-240 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans is necessary to achieve a good signal-to-noise ratio.

  • D₂O Exchange (Optional): After acquiring the initial ¹H spectrum, remove the sample, add one drop of D₂O, shake gently to mix, and re-acquire the ¹H spectrum to confirm the identity of the N-H protons.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

  • Molecular Ion (M⁺): The molecule contains two nitrogen atoms. According to the Nitrogen Rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. However, the presence of chlorine complicates this. The key identifier will be the isotopic pattern of chlorine: a molecular ion cluster with peaks at M⁺ and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

  • Key Fragmentation Pathways: Electron Impact (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) will cause the molecule to break apart in predictable ways.

    • Alpha-Cleavage: This is a characteristic fragmentation for amines. Cleavage of the C-C bond adjacent (alpha) to the amine-bearing carbon can lead to the formation of a stabilized iminium ion.

    • Benzoyl Cation Formation: Cleavage of the amide C-N bond is common, leading to the formation of the stable [5-chloro-2-fluorobenzoyl]⁺ cation. This fragment is highly diagnostic for the benzoyl moiety.

    • Piperidine Ring Opening: The piperidine ring can undergo fragmentation, often initiated by cleavage alpha to the amide nitrogen.

G M [M]+• 1-(5-chloro-2-fluorobenzoyl) piperidin-4-amine F1 [5-chloro-2-fluorobenzoyl]+ (m/z = 175/177) M->F1 Amide C-N cleavage F2 [M - (C7H4ClFO)]+• Piperidin-4-amine radical cation M->F2 Amide C-N cleavage F3 [C5H11N2]+ (m/z = 99) F2->F3 α-cleavage

Caption: Key fragmentation pathways in mass spectrometry.

Protocol 3: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode, as the primary amine and piperidine nitrogen are readily protonated to form [M+H]⁺.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the protonated molecule [M+H]⁺ and any in-source fragments.

  • Tandem MS (MS/MS): To confirm fragmentation pathways, perform an MS/MS experiment. Isolate the [M+H]⁺ parent ion, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and analyze the resulting product ions.

Part 2: Chemical Reactivity and Chromatographic Analysis

Beyond spectroscopy, the chemical behavior of the functional groups provides another layer of analytical confirmation and is directly relevant to the molecule's application in synthesis.

Functional Group Reactivity
  • Primary Amine: This is the most chemically versatile site on the molecule.

    • Basicity: As a primary aliphatic amine, it is basic and will readily react with acids. This property can be exploited for purification (salt formation) or quantitative analysis via acid-base titration.

    • Nucleophilicity: The lone pair on the nitrogen makes it a potent nucleophile. It will readily react with electrophiles such as acyl chlorides or anhydrides. This reactivity allows for selective derivatization. For example, reaction with dansyl chloride yields a highly fluorescent derivative, enabling trace-level quantification by HPLC with a fluorescence detector.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of the compound and for its quantification in complex mixtures.

  • Principle of Separation: Due to the presence of the nonpolar aromatic ring and the polar amine group, reversed-phase HPLC is the method of choice. A C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer provides excellent separation.

  • Detection: The benzoyl moiety contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector can be used to acquire the full UV spectrum, confirming peak identity and homogeneity.

Protocol 4: Reversed-Phase HPLC Purity Analysis

  • System: A standard HPLC system with a binary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector monitoring at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of mobile phase A/B (50:50) to create a 1 mg/mL stock solution. Dilute as necessary.

Part 3: Integrated Analytical Workflow

No single technique provides all the answers. A robust analytical strategy relies on the logical integration of multiple methods to build a cohesive and undeniable structural proof.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Quantification Start Sample of 1-(5-chloro-2-fluorobenzoyl) piperidin-4-amine IR FTIR Spectroscopy Start->IR NMR 1H & 13C NMR IR->NMR Functional Groups Present? MS High-Resolution MS NMR->MS Connectivity Confirmed? HPLC RP-HPLC-UV/PDA MS->HPLC Molecular Weight Confirmed? Final Structure & Purity Confirmed HPLC->Final

Caption: Integrated workflow for comprehensive analysis.

Conclusion

The functional group analysis of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine requires a synergistic application of spectroscopic and chromatographic techniques. IR spectroscopy provides a rapid survey of the key functional groups—primary amine, tertiary amide, and aromatic ring. NMR spectroscopy maps the precise atomic connectivity and confirms the structural backbone. Mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation. Finally, HPLC serves as the ultimate arbiter of purity and concentration. By following the integrated workflow and protocols outlined in this guide, researchers and drug development professionals can ensure the identity, purity, and quality of this critical chemical intermediate, thereby building a foundation of trust and reliability in their scientific endeavors.

References

  • Benchchem. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Fiveable. (2026, March 2). Spectroscopy of Amines. Fiveable.
  • Structural analysis of amines. (2011, June 10).
  • Patsnap Eureka. (2026, February 28). Amide Infrared Spectroscopy: Determining Purity via Peak Analysis.
  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
  • OpenStax adaptation. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.
  • ChemTalk. (2023, January 26). Amide Functional Group. ChemTalk.
  • Gilpin, J. A. (n.d.).
  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Amides.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Stanciu, I. (2026, February 3). Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. International Journal of Chemical Science, 10(1), 34-37.
  • McLafferty, F. W. (n.d.). Mass Spectrometric Analysis.
  • Vitale, R., et al. (n.d.).
  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Wikipedia. (n.d.). Piperidine.
  • OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

Sources

Protocols & Analytical Methods

Method

Application Note: Solvent Selection and Compatibility Protocols for 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl Reactions

Executive Summary & Physicochemical Profiling 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry for synthesizing targeted ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry for synthesizing targeted therapeutics (e.g., PARP inhibitors, kinase inhibitors). Structurally, it features a piperidine core, an acylated nitrogen forming an ortho-fluorobenzamide moiety, and a primary amine hydrochloride salt at the 4-position.

Designing scalable and high-yielding reactions with this intermediate requires navigating two primary physicochemical challenges:

  • Phase & Solubility Dynamics: As an HCl salt, the molecule exhibits high lattice energy and poor solubility in non-polar or moderately polar aprotic solvents (e.g., Toluene, Dichloromethane). Reaction design must incorporate an in situ free-basing step to liberate the nucleophilic primary amine.

  • Chemoselectivity & SNAr Liability: The 2-fluoro substituent on the benzoyl ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent carbonyl group[1]. Utilizing harsh bases or high-temperature polar aprotic solvents (like DMF or DMSO) can trigger undesired self-condensation or cross-reactivity at this position.

This guide provides field-proven, self-validating protocols for handling this intermediate, emphasizing solvent causality and alignment with modern green chemistry standards [2].

Causality in Solvent Selection

Historically, amide couplings and alkylations of amine hydrochlorides have relied heavily on N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). However, these solvents present severe reproductive toxicity and environmental persistence issues.

For 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl, transitioning to greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) is not just an environmental choice—it is a chemical upgrade [3].

  • Suppression of Side Reactions: DMF stabilizes polar transition states, which inadvertently accelerates the undesired SNAr cleavage of the 2-fluoro group at elevated temperatures. 2-MeTHF provides sufficient polarity to dissolve the free-based amine while keeping the SNAr pathway kinetically inaccessible at ambient temperatures.

  • Workup Efficiency: 2-MeTHF is partially water-immiscible. By conducting the reaction in 2-MeTHF, the subsequent aqueous wash to remove the HCl salt byproduct becomes a seamless, in-flask biphasic extraction, eliminating solvent-swap bottlenecks.

Quantitative Solvent Compatibility Matrix

The following table summarizes the solubility and compatibility of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl across various solvent classes, evaluated against the ACS Green Chemistry Institute (GCI) metrics [2].

SolventACS Green Score (1=Best, 10=Worst)Solubility (HCl Salt)Solubility (Free Base)SNAr Liability RiskRecommended Application
2-MeTHF 3PoorExcellentLowAmide Couplings, Acylations
EtOAc 2PoorGoodLowMild Alkylations, Extractions
Methanol (MeOH) 3GoodExcellentLowReductive Aminations
CPME 3PoorGoodLowHigh-Temp Reactions (Control)
DCM 8PoorGoodLowAvoid (Regulatory/Toxicity)
DMF 9ExcellentExcellentHigh (>80°C)Avoid (Toxicity & SNAr risk)

Reaction Workflows & Logical Relationships

The structural and solvent-dependent pathways of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl dictate the success of the synthesis. The diagrams below map the operational logic and chemical pathways.

SolventWorkflow A 1-(5-chloro-2-fluorobenzoyl) piperidin-4-amine HCl B Free-Basing (DIPEA/Et3N) A->B Neutralization C Amide Coupling B->C D Reductive Amination B->D E SNAr / Alkylation B->E C_Solv 2-MeTHF or EtOAc (Green Alternative) C->C_Solv D_Solv MeOH or EtOH (Protic Stabilization) D->D_Solv E_Solv DMSO or CPME (High Temp Control) E->E_Solv

Fig 1. Solvent selection logic tree based on reaction type and intermediate phase.

ChemPathways Core Free Base Amine (Nucleophile) Cond1 Mild Base, 2-MeTHF Ambient Temp Core->Cond1 Cond2 Strong Base, DMF Elevated Temp (>80°C) Core->Cond2 Target Desired Product (e.g., Amide/Amine) Side Undesired SNAr at 2-Fluoro Position Cond1->Target Cond2->Side

Fig 2. Divergent chemical pathways showing desired reactivity vs. SNAr liability.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating; physical changes in the reaction mixture serve as real-time indicators of reaction progress, minimizing the need for constant offline sampling.

Protocol A: Green Amide Coupling in 2-MeTHF

Objective: Couple a carboxylic acid to the piperidin-4-amine core while avoiding DMF and suppressing 2-fluoro SNAr cleavage.

Materials:

  • 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • Coupling Reagent: T3P (50% w/w in EtOAc) or HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: 2-MeTHF (10 volumes)

Step-by-Step Methodology:

  • Heterogeneous Initiation: Charge a dry flask with 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl, the carboxylic acid, and 2-MeTHF. Observation: The mixture will be a cloudy suspension due to the insolubility of the HCl salt.

  • In Situ Free-Basing: Add DIPEA dropwise over 5 minutes at 20°C. Validation Check: The suspension will transition to a clear or slightly hazy solution within 10 minutes, confirming the successful liberation and dissolution of the free amine.

  • Activation & Coupling: Cool the mixture to 0–5°C. Add the coupling reagent (e.g., T3P) dropwise. Allow the reaction to warm to ambient temperature (20–25°C) and stir for 2–4 hours.

  • Biphasic Quench: Add 5 volumes of 1M aqueous HCl. Validation Check: 2-MeTHF will naturally phase-separate. The organic layer retains the product, while unreacted amine and DIPEA salts partition into the aqueous layer.

  • Workup: Separate the organic layer, wash with saturated aqueous NaHCO₃ (5 volumes), followed by brine (5 volumes). Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Reductive Amination in Methanol

Objective: Alkylate the primary amine using an aldehyde/ketone via an iminium intermediate.

Materials:

  • 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl (1.0 equiv)

  • Target Aldehyde/Ketone (1.1 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or NaBH₃CN (1.5 equiv)

  • Base: Triethylamine (TEA) (1.1 equiv)

  • Solvent: Methanol (MeOH) (10 volumes)

Step-by-Step Methodology:

  • Dissolution: Suspend the HCl salt in MeOH. Add TEA (1.1 equiv). Validation Check: Complete dissolution occurs rapidly, as MeOH readily solvates both the salt and the free base.

  • Iminium Formation: Add the aldehyde/ketone. Stir at ambient temperature for 2 hours. Causality Note: MeOH acts as a protic stabilizer for the iminium ion, driving the equilibrium forward without requiring harsh dehydrating agents.

  • Reduction: Cool to 0°C. Add STAB portion-wise to manage effervescence. Stir for 4 hours, allowing it to warm to room temperature.

  • Quench & Isolation: Quench with saturated aqueous NaHCO₃ (caution: gas evolution). Concentrate the mixture to remove MeOH, then extract the aqueous residue with EtOAc (3 x 5 volumes). Wash the combined organics with brine, dry, and concentrate.

References

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega.[Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable Solvent Selection Guide: Version 2.0. American Chemical Society.[Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.[Link]

Application

Application Note: Procedure for Converting 1-(5-Chloro-2-fluorobenzoyl)piperidin-4-amine HCl to Free Base

Introduction & Scope 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine is a highly versatile building block frequently utilized in medicinal chemistry and drug development. Structurally, it features an amide-linked piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine is a highly versatile building block frequently utilized in medicinal chemistry and drug development. Structurally, it features an amide-linked piperidine core and a reactive primary amine at the 4-position. To ensure long-term shelf stability and prevent oxidative degradation, it is commercially supplied and stored as a hydrochloride (HCl) salt.

However, for downstream synthetic applications—such as reductive aminations, nucleophilic substitutions, or peptide couplings—the primary amine must be liberated from its protonated state to act as a nucleophile. This application note details a robust, scalable acid-base liquid-liquid extraction protocol to convert the inactive HCl salt into the highly reactive free base with quantitative recovery.

Physicochemical Properties

Understanding the distinct phase-partitioning behaviors of the salt versus the free base is critical for a successful extraction. The table below summarizes the key quantitative and qualitative shifts that occur during the conversion process.

PropertyHydrochloride Salt (Starting Material)Free Base (Target Product)
Chemical State Protonated (-NH₃⁺ Cl⁻)Deprotonated (-NH₂)
Physical Appearance Crystalline SolidAmorphous Solid / Viscous Oil
Aqueous Solubility High (>50 mg/mL)Very Low
Organic Solubility Insoluble in DCM/EtOAcHighly soluble in DCM/EtOAc
Reactivity Profile Non-nucleophilic, stableNucleophilic, reactive

Mechanistic Principles & Causality

As a self-validating system, every reagent choice in this protocol is dictated by the molecule's specific chemical properties:

  • Thermodynamics of Basification : The piperidine nitrogen is acylated (forming an amide) and is therefore non-basic. The primary aliphatic amine at the C4 position is the sole basic center, possessing an estimated pKₐ of 9.5 to 10.5. To drive the acid-base equilibrium entirely toward the uncharged free base, the aqueous environment must be adjusted to at least 2 pH units above the pKₐ. We utilize 2M NaOH to achieve a pH > 12, ensuring >99% deprotonation[1]. Weaker bases like NaHCO₃ (pH ~8.3) will result in incomplete conversion and poor yields.

  • Solvent Selection (DCM vs. EtOAc) : Dichloromethane (DCM) is selected as the extraction solvent. Because DCM has a density greater than water (1.33 g/cm³), the organic phase forms the bottom layer in the separatory funnel. This allows for rapid, sequential draining of the product-containing organic layer without the need to decant and return the aqueous layer multiple times, thereby minimizing mechanical transfer losses[2].

  • Emulsion Management : Amide-containing piperidine derivatives can exhibit mild surfactant-like properties, occasionally forming stubborn emulsions during extraction. Washing the organic layer with saturated aqueous NaCl (brine) increases the ionic strength of the aqueous phase. This "salting-out" effect decreases the solubility of the organic compound in the aqueous phase and disrupts the hydration shells stabilizing the emulsion[3].

Experimental Workflow

G A 1-(5-chloro-2-fluorobenzoyl) piperidin-4-amine HCl B Dissolve in DI Water (Add DCM if insoluble) A->B C Basify with 2M NaOH (Adjust to pH > 12) B->C D Extract with DCM (3 x 15 mL) C->D E Wash Organic Layer with Saturated Brine D->E F Dry over Anhydrous Na2SO4 or MgSO4 E->F G Filter & Evaporate under Reduced Pressure F->G H Pure Free Base (Nucleophilic Amine) G->H

Workflow for converting the amine hydrochloride salt to its free base via extraction.

Step-by-Step Methodology

Note: The following protocol is scaled for 1.0 g of starting material (~3.4 mmol). It can be scaled linearly.

Step 1: Dissolution

  • Transfer 1.0 g of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl to a 100 mL Erlenmeyer flask.

  • Add 15 mL of Deionized (DI) water and stir magnetically until the solid is fully suspended.

  • Expert Insight: If the salt exhibits poor aqueous solubility, add 10 mL of DCM to create a biphasic mixture. The salt will remain in the aqueous layer, but as it converts to the free base in Step 2, it will immediately partition into the DCM, preventing the product from oiling out and coating the flask.

Step 2: Basification

  • Place the flask in a room-temperature water bath to absorb any mild heat of neutralization.

  • Slowly add 2M NaOH dropwise while stirring vigorously. The solution will become cloudy as the water-insoluble free base precipitates or forms an emulsion.

  • Validation Checkpoint : Touch a clean glass stirring rod to the aqueous mixture and spot it onto universal pH paper. Continue adding 2M NaOH until the paper registers a pH > 12.

Step 3: Liquid-Liquid Extraction

  • Transfer the basified mixture to a 125 mL separatory funnel.

  • Add 15 mL of DCM (if not already added in Step 1). Stopper the funnel, invert, and gently vent the stopcock to release pressure. Shake vigorously for 30 seconds, venting frequently.

  • Place the funnel on a ring stand and allow the phases to separate.

  • Drain the bottom organic layer (DCM) into a clean Erlenmeyer flask.

  • Repeat the extraction of the remaining aqueous layer with two additional 15 mL portions of DCM, combining all organic extracts.

Step 4: Washing & Drying

  • Return the combined DCM extracts to the separatory funnel.

  • Add 15 mL of saturated aqueous NaCl (brine). Shake gently, allow phases to separate, and drain the bottom organic layer back into a clean flask. Discard the aqueous wash.

  • Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic phase in small portions. Swirl the flask. Continue adding until the drying agent flows freely like sand and stops clumping. Allow it to sit for 10 minutes to ensure complete removal of micro-droplets of water.

Step 5: Concentration & Isolation

  • Filter the dried organic layer through a fluted filter paper (or a sintered glass funnel) into a pre-weighed round-bottom flask. Rinse the drying agent with an additional 5 mL of DCM to ensure quantitative transfer.

  • Remove the solvent using a rotary evaporator set to a water bath temperature of 30–35 °C under reduced pressure.

  • Place the flask under high vacuum (≤ 1 mbar) for 1–2 hours to remove trace residual solvent.

  • Validation Checkpoint : Weigh the flask to determine the yield. Analyze the resulting free base via TLC (eluent: 10% Methanol in DCM with 1% Triethylamine) to confirm a single spot, and via ¹H-NMR (CDCl₃) to verify the presence of the exchangeable -NH₂ protons (typically a broad singlet around 1.5–2.0 ppm).

References

  • [2] Title: Isolation (Recovery) of amines | Source: University of Alberta | URL:[Link]

  • [1] Title: Acid-Base Extraction | Source: Chemistry LibreTexts | URL:[Link]

  • [3] Title: How To: Manage an Emulsion | Source: Not Voodoo (Department of Chemistry, University of Rochester) | URL:[Link]

Sources

Method

Application Note: Synthesis of Urea Derivatives from 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine

Introduction & Strategic Rationale In modern medicinal chemistry, the 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine scaffold serves as a highly privileged intermediate. The piperidine ring provides excellent conformation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine scaffold serves as a highly privileged intermediate. The piperidine ring provides excellent conformational rigidity and favorable physicochemical properties, while the 5-chloro-2-fluorobenzoyl moiety is strategically utilized to occupy halogen-binding lipophilic pockets in target proteins (such as kinase hinge regions or protease active sites).

Derivatizing the C4-primary amine into a urea linkage is a field-proven bioisosteric replacement strategy. Ureas provide robust bidentate hydrogen bonding capabilities—serving as both hydrogen bond donors and acceptors—and exhibit superior metabolic stability against amidases compared to standard amide bonds [1]. This application note details two robust, self-validating methodologies for synthesizing unsymmetrical ureas from this specific piperidine building block, optimized for both safety and high-throughput library generation [3].

Mechanistic Insights & Reagent Selection

The synthesis of unsymmetrical ureas from primary amines fundamentally requires an electrophilic carbonyl source. We outline two distinct pathways based on reagent availability, chemoselectivity, and safety profiles:

  • Pathway A: Direct Isocyanate Addition. This is the most atom-economical route. The primary amine of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine acts as a nucleophile, directly attacking the electrophilic carbon of an alkyl or aryl isocyanate. The reaction is driven by the thermodynamic stability of the resulting urea. Causality: We utilize dichloromethane (DCM) as an aprotic solvent to prevent competitive solvolysis of the isocyanate. A mild base (DIPEA) is only required if the starting amine is supplied as a hydrochloride salt, ensuring the amine remains in its nucleophilic free-base form.

  • Pathway B: Phosgene-Free Activation via CDI. When specific isocyanates are commercially unavailable, 1,1′-Carbonyldiimidazole (CDI) acts as a highly effective, bench-stable phosgene substitute [1]. Causality: CDI reacts with the primary amine to form a reactive carbamoyl imidazole intermediate. The imidazole byproduct acts as both an excellent leaving group and a mild base to facilitate the subsequent addition of a secondary amine [2]. This completely avoids the severe toxicity, specialized ventilation, and strict regulatory tracking required for phosgene or triphosgene gas.

SynthesisPathway A 1-(5-chloro-2-fluorobenzoyl) piperidin-4-amine B Method A: Alkyl/Aryl Isocyanate (R-NCO) A->B Base, DCM/THF C Method B: 1. CDI 2. R-NH2 A->C DIPEA, DCM D N-substituted Urea Derivative (Target Scaffold) B->D Direct Addition C->D via Carbamoyl Imidazole

Figure 1: Divergent synthetic pathways for urea formation from the piperidin-4-amine scaffold.

Experimental Protocols

Self-Validating System: Both protocols are designed with built-in In-Process Controls (IPCs). The starting material contains a primary aliphatic amine, which reacts strongly with Ninhydrin stain (yielding a dark purple/blue spot on TLC). The disappearance of this spot, coupled with the appearance of a UV-active (due to the benzoyl group) and Ninhydrin-negative product spot, provides immediate visual validation of reaction progress without requiring continuous LC-MS sampling.

Protocol A: Direct Synthesis via Isocyanates (One-Pot)

Ideal for coupling with commercially available alkyl or aryl isocyanates.

  • Preparation: Dissolve 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL) under an inert nitrogen atmosphere. Crucial Step: If using the HCl salt of the amine, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and stir for 10 minutes to liberate the free base.

  • Addition: Cool the solution to 0 °C using an ice bath to control the initial exothermic reaction. Add the desired isocyanate (1.1 eq) dropwise via a gas-tight syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2–4 hours.

  • IPC (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat. The reaction is complete when the primary amine spot (Rf ~0.1) is entirely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize any trace acids. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM) to afford the pure urea derivative.

Protocol B: Two-Step Synthesis via CDI Activation

Ideal for coupling with secondary amines or non-commercial isocyanate equivalents.

  • Activation: Dissolve 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine (1.0 eq, 1.0 mmol) and DIPEA (1.5 eq) in anhydrous DCM (10 mL) under nitrogen.

  • CDI Addition: Add 1,1′-Carbonyldiimidazole (CDI) (1.2 eq) in one portion. Stir at room temperature for 2 hours to form the carbamoyl imidazole intermediate.

  • IPC 1: Confirm the consumption of the starting amine via LC-MS. You must observe the intermediate mass: [M + imidazole - H]+.

  • Coupling: Add the desired secondary amine (1.5 eq) to the reaction mixture. Heat the reaction to 40 °C and stir for 12–16 hours. Causality: Heating is strictly required here because the carbamoyl imidazole intermediate is significantly less electrophilic than a free isocyanate.

  • IPC 2: Monitor via LC-MS for the appearance of the target urea mass and the disappearance of the intermediate.

  • Workup & Purification: Wash the mixture with 1M HCl (10 mL) to selectively protonate and remove unreacted secondary amine and the cleaved imidazole byproduct. Wash with brine, dry over Na2SO4, concentrate, and purify via flash chromatography.

Workflow Step1 Step 1: Preparation Dissolve amine in anhydrous DCM Add DIPEA (if HCl salt) Step2 Step 2: Activation Add Isocyanate (Method A) OR CDI (Method B) at 0°C to RT Step1->Step2 Step3 Step 3: Coupling (Method B only) Add secondary amine Stir at 40°C (12-16 h) Step2->Step3 If Method B Step4 Step 4: Quench & Workup Wash with 1M HCl, then Brine Dry over Na2SO4 Step2->Step4 If Method A Step3->Step4 Step5 Step 5: Purification Flash Chromatography (DCM:MeOH) or Recrystallization Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and purification of urea derivatives.

Quantitative Data Summary

The following table summarizes the expected parameters based on standard medicinal chemistry optimizations for piperidine-4-amine derivatives.

Synthesis MethodReagent / ElectrophileTypical Reaction TimeTypical YieldPurity (LC-MS)Scalability Profile
Method A Alkyl/Aryl Isocyanates2 – 4 hours (RT)85 – 95%> 98%Excellent (up to 100g)
Method B CDI + Secondary Amine14 – 18 hours (40°C)70 – 85%> 95%Good (up to 50g)
Alternative Triphosgene (Not recommended)1 – 2 hours (0°C to RT)80 – 90%> 95%Poor (Severe safety constraints)

References

  • Source: nih.
  • Source: organic-chemistry.
  • Source: ru.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl

Introduction Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks with 1-(5-chloro-2-fluorobenzoyl)piperidin-4-am...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks with 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine hydrochloride . While the hydrochloride (HCl) salt form provides excellent solid-state stability and shelf-life, its ionic nature inherently restricts its solubility in non-polar and moderately polar organic solvents commonly used in organic synthesis[1]. This guide provides field-proven, mechanistically grounded solutions to overcome these limitations.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl fail to dissolve in standard reaction solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)? A1: The insolubility is governed by the thermodynamic principles of solvation. The compound is an ionic salt; the primary amine at the 4-position of the piperidine ring is protonated ( −NH3+​ ), forming a tight crystal lattice with the chloride counterion. Solvents like DCM (dielectric constant, ε=8.9 ) and THF ( ε=7.6 ) lack the polarity and hydrogen-bonding capacity required to overcome this lattice energy. The large difference in polarity between the ionic salt and the aprotic solvent prevents solvation[2]. According to the "like dissolves like" principle, highly polar ionic salts require highly polar solvents to stabilize the dissociated ions in solution[3].

Q2: I need to perform an amide coupling on the primary amine. How can I solubilize the compound in DCM without an aqueous workup? A2: You should employ an in-situ neutralization (free-basing) strategy. By suspending the insoluble HCl salt in your organic solvent and adding a non-nucleophilic organic base—such as N,N -Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—you shift the acid-base equilibrium[4]. The tertiary amine deprotonates the piperidinium ion, converting it into the neutral free base. The free base, dominated by the lipophilic 5-chloro-2-fluorobenzoyl moiety, rapidly dissolves in DCM[5]. Causality Note: DIPEA is preferred over TEA because its steric bulk prevents it from acting as a competing nucleophile during sensitive coupling reactions.

Q3: What if my workflow strictly requires the compound to remain in its intact HCl salt form? A3: If free-basing is not an option, you must alter the solvent environment:

  • Polar Aprotic Solvents: Switch to N,N -Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents have high dielectric constants and strong dipole moments, allowing them to effectively solvate both the organic framework and the ionic charges[4].

  • Cosolvent Systems: If you must use a less polar base solvent, introduce a polar protic cosolvent. Adding 5–10% Methanol (MeOH) to DCM significantly increases the solubility of the salt[6]. The protic nature of MeOH disrupts the chloride-amine ionic interactions, "salting in" the compound into the bulk organic phase[7].

Visualizing the Troubleshooting Logic

G Start Solubility Issue: Amine HCl in Organic Solvent Q1 Is the intact HCl salt strictly required? Start->Q1 Yes Use Cosolvents (e.g., MeOH/DCM) or Polar Aprotics (DMF/DMSO) Q1->Yes Yes No Free-Basing Required Q1->No No Q2 Is the reaction water-sensitive? No->Q2 InSitu In-situ Neutralization (Add DIPEA/TEA) Q2->InSitu Yes Extraction Aqueous Liquid-Liquid Extraction (NaOH/DCM) Q2->Extraction No

Caption: Decision tree for resolving amine hydrochloride solubility issues in organic synthesis.

Quantitative Data: Solvent Polarity vs. Solubility Profile

The following table summarizes the relationship between solvent properties and the expected solubility of both the HCl salt and the free base forms of the compound.

SolventDielectric Constant ( ε )Polarity ClassificationHCl Salt Solubility (Approx.)Free Base Solubility (Approx.)
Water (H₂O) 80.1Polar Protic> 50 mg/mL< 1 mg/mL
DMSO 46.7Polar Aprotic> 30 mg/mL> 50 mg/mL
DMF 36.7Polar Aprotic> 20 mg/mL> 50 mg/mL
Methanol (MeOH) 32.7Polar Protic10 - 20 mg/mL> 30 mg/mL
Dichloromethane (DCM) 8.9Non-polar Aprotic< 1 mg/mL (Insoluble)> 50 mg/mL
Tetrahydrofuran (THF) 7.6Moderately Polar Aprotic< 1 mg/mL (Insoluble)> 30 mg/mL
Ethyl Acetate (EtOAc) 6.0Moderately Polar Aprotic< 1 mg/mL (Insoluble)> 20 mg/mL

Note: Quantitative values are empirical approximations based on the physicochemical behavior of structurally analogous piperidine-based pharmaceutical salts[1][3].

Experimental Methodologies
Protocol 1: Ex-Situ Free-Basing via Liquid-Liquid Extraction

This protocol physically isolates the free base, removing the chloride counterion entirely. This is critical for reactions where chloride ions or residual organic salts might poison a catalyst or interfere with purification[4][5].

Self-Validation Check: Before starting, spot the HCl salt on a TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). The salt will likely streak or remain near the baseline. A successful free-basing will yield a clean spot with a significantly higher Rf​ value.

Step-by-Step Procedure:

  • Dissolution: Suspend 1.0 eq of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl in a minimal volume of deionized water (approx. 10 mL per gram).

  • Neutralization: Slowly add 1M Aqueous Sodium Hydroxide (NaOH) dropwise under continuous stirring until the aqueous phase reaches pH 10-11.

    • Causality: The pKa of the primary amine is approximately 9.5. Pushing the pH above 10 ensures >95% conversion to the uncharged free base. Avoid highly concentrated bases (e.g., 5M NaOH) to prevent base-catalyzed hydrolysis of the benzoyl amide linkage. As the free base forms, the solution will become cloudy as the lipophilic product precipitates[4].

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (DCM) (3 × 15 mL per gram of substrate).

  • Phase Separation: Collect the lower organic (DCM) layers. The free base is now partitioned into the organic phase.

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 15 minutes to remove residual water.

  • Isolation: Filter out the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the pure free base as an oil or amorphous solid[5].

Workflow Step1 1. Dissolve Salt in minimal H2O Step2 2. Add 1M NaOH until pH > 10 Step1->Step2 Step3 3. Extract with DCM or EtOAc Step2->Step3 Step4 4. Dry Organic Phase (Na2SO4) Step3->Step4 Step5 5. Evaporate to yield Free Base Step4->Step5

Caption: Step-by-step workflow for the ex-situ free-basing of amine hydrochlorides via liquid extraction.

Protocol 2: In-Situ Neutralization for Anhydrous Workflows

Use this protocol when the compound must be reacted immediately in a water-sensitive environment (e.g., using moisture-sensitive coupling reagents like HATU or EDC·HCl)[5].

Step-by-Step Procedure:

  • Suspension: Weigh the required amount of the HCl salt into a dry, inert-gas purged reaction flask.

  • Solvent Addition: Add the desired anhydrous organic solvent (e.g., dry DCM or THF) to achieve a concentration of 0.1M to 0.5M. The salt will remain suspended.

  • Base Addition: Add 1.2 to 2.0 equivalents of N,N -Diisopropylethylamine (DIPEA).

    • Causality: The addition of DIPEA immediately deprotonates the piperidin-4-amine. You will visually observe the suspension clarify as the target molecule becomes the soluble free base. The resulting DIPEA·HCl byproduct is highly soluble in DCM, ensuring a homogeneous reaction mixture.

  • Reaction: Proceed immediately with the addition of your electrophile or coupling reagents.

References
  • Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.[Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine Workflows

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine . Due to its unique stereoelectronic topology—combining a highly nucleophilic aliphatic primary amine with an electrophilic, halogenated benzamide—this compound is prone to specific side reactions if reaction conditions are not strictly controlled.

This document provides causality-driven troubleshooting, self-validating protocols, and empirical data to help you minimize side reactions and maximize yield.

Quantitative Analysis of Common Side Reactions

To establish a baseline for optimization, Table 1 summarizes the empirical side-product distributions observed under standard versus optimized conditions.

Table 1: Side Reaction Profiles and Optimization Metrics

Reaction ObjectiveStandard ConditionsPrimary Side ReactionSide Product (%)Optimized ConditionsSide Product (%)
Storage / Handling Free base, Neat, 25°CIntermolecular SNAr15 - 40%HCl salt, Argon, 4°C< 1%
Reductive Amination Pd/C, H2 (1 atm), MeOHHydrodehalogenation25 - 60%NaBH(OAc)3, DCE, RT< 2%
Amide Coupling Acid Chloride, Et3N, DCMOver-acylation (Imide)10 - 20%NHS-Ester, pH 7.5 buffer< 1%
Mechanistic Overview of Degradation Pathways

Understanding the structural vulnerabilities of your starting material is the first step in preventing side reactions. The diagram below illustrates the three primary degradation pathways.

SideReactions SM 1-(5-chloro-2-fluorobenzoyl) piperidin-4-amine SNAr SNAr Oligomerization (Loss of HF) SM->SNAr Free Base Storage (Intermolecular attack) Dehal Hydrodehalogenation (Loss of HCl) SM->Dehal Pd/C, H2 (Reductive conditions) OverAcyl Over-Acylation (Imide Formation) SM->OverAcyl Excess Acid Chloride (Strong electrophiles)

Figure 1: Primary degradation and side-reaction pathways for the target compound.

Frequently Asked Questions (FAQs)
Q1: My stock solution of the free base turns yellow over time, and LC-MS shows high molecular weight impurities. What is happening?

The Causality: You are observing intermolecular Nucleophilic Aromatic Substitution (SNAr). The 2-fluoro position on the benzoyl ring is highly activated by the strongly electron-withdrawing ortho-carbonyl group. Furthermore, the para-chloro substituent (position 5) provides additional inductive activation. The primary aliphatic amine at position 4 of the piperidine ring is a powerful nucleophile. When stored as a free base, the amine of one molecule attacks the 2-fluoro position of another, leading to dimerization and subsequent oligomerization.

The Solution: The nucleophilicity of the amine must be masked during storage. Convert the free base to its hydrochloride (HCl) or trifluoroacetate (TFA) salt. Protonation completely eliminates the amine's lone pair availability. When deploying the compound in synthesis, neutralize the salt in situ using a mild base (e.g., DIPEA) only when your target electrophile is fully dissolved and ready to react.

Q2: I am performing a reductive amination with an aldehyde using catalytic hydrogenation (Pd/C, H2). The major peak on LC-MS is [M-34]. How do I prevent this?

The Causality: The[M-34] mass indicates the loss of the chlorine atom via hydrodehalogenation. Aryl chlorides are highly susceptible to oxidative addition by Palladium(0) species. Under a hydrogen atmosphere, this leads to the reductive cleavage of the Ar-Cl bond . The basicity of the piperidine amine exacerbates this by acting as an HCl scavenger, driving the thermodynamic equilibrium toward the dehalogenated product.

The Solution: Transition away from transition-metal-catalyzed hydrogenation. Hydride-based reducing agents are chemoselective for iminium ions and do not undergo oxidative addition with aryl chlorides. Use Sodium triacetoxyborohydride (NaBH(OAc)3) in weakly acidic conditions.

Q3: When acylating the primary amine, I observe significant over-acylation. How can I achieve strict mono-acylation?

The Causality: While primary amines typically form secondary amides that are sterically hindered and less nucleophilic, highly reactive electrophiles (like acid chlorides in stoichiometric excess) can force a second acylation event, forming an imide.

The Solution: Shift your strategy to activated esters, such as N-hydroxysuccinimide (NHS) esters. NHS esters provide a controlled electrophilic center that is highly selective for primary amines but insufficiently reactive to acylate the resulting secondary amide, ensuring strict mono-acylation .

Self-Validating Experimental Protocols
Protocol 1: Chemoselective Reductive Amination (Zero Dehalogenation)

This protocol utilizes a hydride-based approach to completely bypass the risk of aryl chloride cleavage.

ReductiveAmination Start Select Reductive Amination Strategy Check Are other reducible groups present? Start->Check PathA Use NaBH(OAc)3 (Standard Choice) Check->PathA No PathB Use NaBH3CN (pH Sensitive) Check->PathB Yes (e.g., ketones) Warning AVOID Pd/C + H2 (Prevents Dehalogenation) PathA->Warning PathB->Warning

Figure 2: Reagent selection workflow to prevent aryl chloride dehalogenation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 1.0 equivalent of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine (HCl salt) and 1.05 equivalents of the target aldehyde in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M.

  • Neutralization & Imine Formation: Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) to liberate the free base. Stir at room temperature for 1 hour.

  • Reduction: Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3) in a single portion.

  • Self-Validation Check: After 2 hours, remove a 5 µL aliquot, quench in 100 µL of 50% MeCN/H2O, and analyze via LC-MS. The intermediate iminium mass must be <5% relative to the product mass. If >5%, add an additional 0.5 eq of NaBH(OAc)3 and stir for 1 hour.

  • Quench & Workup: Quench the reaction by adding an equal volume of saturated aqueous NaHCO3. Stir vigorously for 15 minutes until gas evolution ceases. Extract with Dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Controlled Mono-Acylation using NHS-Esters

This protocol prevents imide formation (over-acylation) by utilizing a milder, chemoselective electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of N-Hydroxysuccinimide (NHS) in anhydrous DMF (0.3 M).

  • Activation: Add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) or EDC·HCl. Stir at room temperature for 2 hours. A white precipitate (DCU) will form if using DCC.

  • Coupling: Filter the DCU precipitate (if applicable). To the filtrate, add 0.95 eq of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine (free base) dissolved in a minimal amount of DMF. Note: Using the amine as the limiting reagent (0.95 eq) ensures complete consumption and simplifies purification.

  • Self-Validation Check: Monitor via TLC (10% MeOH in DCM). The primary amine spot (ninhydrin active, Rf ~ 0.1) should completely disappear within 4 hours, yielding a single new UV-active spot.

  • Workup: Dilute the mixture with Ethyl Acetate and wash with 5% aqueous LiCl (3x) to remove DMF and NHS byproducts. Dry the organic layer and concentrate.

References
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(2), 217-220. URL:[Link]

  • Bädorf, C., et al. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. Analytical Chemistry, 79(23), 8910-8915. URL:[Link]

  • Ge, S., Green, R. A., & Hartwig, J. F. (2006). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines. Journal of the American Chemical Society. URL:[Link]

Troubleshooting

Technical Support Center: Recrystallization of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying 1-(5-chloro-2-fluorobenzoyl)pi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl .

This molecule presents a unique crystallization challenge due to its amphiphilic-like structural dichotomy: it possesses a highly polar, hydrogen-bonding primary amine hydrochloride salt, coupled with a bulky, highly lipophilic halogenated benzoyl piperidine core. This structural tension often leads to complex phase behaviors, most notably Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out."

Part 1: Diagnostic FAQs & Troubleshooting

Q1: During cooling, my product forms a milky emulsion or "oils out" instead of forming distinct crystals. Why does this happen, and how can I fix it?

Analysis & Causality: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation of the solution drives the solute to separate into a secondary, solute-rich liquid phase rather than integrating into a rigid crystal lattice. Thermodynamically, this happens because the melting point of your solute-solvent mixture has dropped below the saturation temperature of the system [1]. The bulky 5-chloro-2-fluorobenzoyl group kinetically hinders rapid lattice packing, making the disordered liquid state temporarily more favorable [2]. Solution: You must bypass this kinetic trap. Do not rely on spontaneous primary nucleation. Instead, cool the solution slowly and introduce 1-2% (w/w) pure seed crystals halfway into the Metastable Zone Width (MSZW). Seeding provides a low-energy thermodynamic surface for solute deposition, forcing the system down the crystallization pathway before LLPS can occur [2].

Q2: How do I select the right solvent system for this specific amine hydrochloride?

Analysis & Causality: Amine hydrochlorides are highly soluble in water and lower alcohols (methanol, ethanol) due to strong ionic dipole interactions, but insoluble in non-polar solvents [4]. However, using a solvent mixture with vastly different polarities (e.g., Ethanol and Hexane) will cause the solvents to demix when the solute begins to separate, exacerbating oiling out [3]. Solution: Use a miscible binary system with a moderate polarity gradient. Isopropanol (IPA) acts as an excellent primary solvent because its alkyl chain accommodates the lipophilic benzoyl group while its hydroxyl group solvates the HCl salt. Ethyl Acetate (EtOAc) serves as the ideal anti-solvent to slowly reduce solubility without inducing solvent demixing.

Q3: My oiled-out mixture eventually solidified into a glass-like substance at the bottom of the flask. Can I just filter and use this?

Analysis & Causality: No. When an oiled-out liquid solidifies, it forms an amorphous glass or a highly impure non-crystalline solid. Because impurities often have higher solubility in the disordered liquid droplets than in the bulk solvent, this glass will trap significant amounts of synthetic byproducts (e.g., des-fluoro impurities or residual coupling reagents) [1]. You must redissolve the material entirely and restart the crystallization process.

Part 2: Visualizing Phase Behaviors

The diagram below illustrates the divergent pathways of a supersaturated solution. To achieve high purity, the kinetic LLPS pathway must be actively suppressed through thermodynamic controls (seeding and slow cooling).

Pathway cluster_0 Undesired Pathway (Kinetic) cluster_1 Desired Pathway (Thermodynamic) Supersaturated Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersaturated->LLPS High Supersaturation No Seeds Nucleation Controlled Nucleation Supersaturated->Nucleation Seeding + Slow Cooling Amorphous Amorphous Solid (Impure Glass) LLPS->Amorphous Rapid Cooling Crystal High-Purity Crystalline API Nucleation->Crystal Slow Growth

Caption: Thermodynamic vs. kinetic crystallization pathways demonstrating oiling out resolution.

Part 3: Quantitative Solvent Selection Matrix

To optimize yield and purity, the solvent system must balance the ionic nature of the amine hydrochloride and the lipophilicity of the halogenated aromatic ring.

Primary SolventAnti-SolventRatio (v/v)Polarity GradientExpected Crystallization Behavior & Causality
Methanol NoneN/ALowPoor Yield. The HCl salt is too soluble; requires extreme sub-zero cooling, risking precipitation of structurally similar impurities.
Isopropanol Ethyl Acetate 1:3 Moderate Optimal. IPA solvates the salt, while EtOAc slowly reduces solubility without inducing solvent demixing. High purity and yield.
Ethanol Heptane1:4HighHigh Risk of LLPS. The extreme polarity mismatch causes the solvents to demix as the solute separates, forming an emulsion.
Water Acetone1:5ModerateModerate Yield. Good crystal habit, but prolonged heating in water risks trace hydrolysis of the amide bond.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an Isopropanol/Ethyl Acetate Anti-Solvent Workflow . It is designed to be self-validating: if the visual cues (e.g., seed persistence) fail at any step, the protocol dictates immediate corrective action rather than proceeding to a failed batch.

Workflow A Crude 1-(5-chloro-2-fluorobenzoyl) piperidin-4-amine HCl B Dissolution in Isopropanol (Heat to 70°C) A->B C Hot Filtration (Remove particulates) B->C D Controlled Cooling (0.1 - 0.2 °C/min to 55°C) C->D E Seeding (Add 1% wt pure crystals) D->E Prevents LLPS F Anti-Solvent Addition (Ethyl Acetate dropwise) E->F G Maturation (Hold at 5°C for 2h) F->G H Filtration & Wash (Cold EtOAc) G->H

Caption: Step-by-step anti-solvent crystallization workflow for amine hydrochloride salts.

Step-by-Step Methodology

Step 1: Complete Dissolution (Erasing Solute History)

  • Action: Suspend 10.0 g of crude 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl in 30 mL of Isopropanol (IPA). Heat the jacketed reactor to 70°C under moderate agitation (250 RPM).

  • Causality: Heating to 70°C ensures complete destruction of the solute's thermal history and dissolves all polymorphs.

  • Self-Validation Check: The solution must be completely transparent. If cloudiness persists, add IPA in 2 mL increments until clear. Do not proceed if undissolved material remains, as it will act as uncharacterized seeds.

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated crystallization vessel.

  • Causality: Removes foreign particulates (dust, catalyst residue) that could act as nucleation sites for undesired polymorphs.

Step 3: Controlled Cooling to the Metastable Zone

  • Action: Cool the solution from 70°C to 55°C at a strict, linear rate of 0.1 to 0.2 °C/min.

  • Causality: Rapid cooling spikes supersaturation, pushing the system directly into the labile zone where oiling out (LLPS) occurs. Slow cooling keeps the system safely within the Metastable Zone Width (MSZW).

Step 4: Seeding (Critical Step)

  • Action: At 55°C, pause cooling. Introduce 0.1 g (1% w/w) of highly pure, milled 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl crystals. Hold the temperature for 30 minutes.

  • Causality: Seeding bypasses the high activation energy required for primary nucleation. Holding the temperature allows the seeds to ripen and prevents them from dissolving.

  • Self-Validation Check: Inspect the reactor. The seeds must persist as a fine suspension. If the seeds dissolve completely, the solution is under-saturated; cool to 50°C and re-seed.

Step 5: Anti-Solvent Dosing

  • Action: Over a period of 2 hours, slowly dose 90 mL of Ethyl Acetate (EtOAc) using a syringe pump while maintaining 55°C.

  • Causality: EtOAc acts as an anti-solvent. Slow addition gradually decreases the dielectric constant of the medium, forcing the amine HCl salt out of solution onto the existing seed crystals rather than forming new, rapid nuclei.

Step 6: Final Cooling and Maturation

  • Action: Cool the resulting slurry from 55°C to 5°C at 0.2 °C/min. Hold at 5°C for 2 hours (Maturation).

  • Causality: The final temperature drop maximizes yield. The 2-hour hold allows for Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger crystals, improving filtration efficiency.

Step 7: Isolation and Drying

  • Action: Filter the slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) EtOAc. Dry in a vacuum oven at 40°C to a constant weight.

  • Causality: Cold EtOAc washes away mother liquor impurities without dissolving the product. Vacuum drying removes residual solvents without risking thermal degradation of the amide bond.

References

  • Chemistry LibreTexts. "3.6F: Troubleshooting - Oiling Out.
  • Mettler Toledo. "Oiling Out in Crystallization: Purity, Yield, and Scale-Up.
  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development.
  • Benchchem. "Application Notes and Protocols for the Crystallization of amine hydrochlorides.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Chloro- vs. 5-Bromobenzoyl Piperidine Amines for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and cost-effectiveness of a synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and cost-effectiveness of a synthetic route. Among the vast array of available building blocks, halogenated aromatic compounds serve as versatile precursors for a multitude of cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth comparative analysis of the reactivity of two closely related yet distinct synthons: 5-chlorobenzoyl piperidine and 5-bromobenzoyl piperidine. By examining the fundamental principles that govern their reactivity and providing supporting data from analogous systems, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Theoretical Framework: Unpacking the Reactivity Dichotomy

The divergent reactivity of 5-chloro- and 5-bromobenzoyl piperidine primarily stems from the inherent differences in the carbon-halogen bond strength and the electronic properties of chlorine and bromine.

The Decisive Role of Carbon-Halogen Bond Dissociation Energy

The rate-determining step in many palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] This step involves the cleavage of the carbon-halogen (C-X) bond. The energy required for this cleavage is known as the bond dissociation energy (BDE). A lower BDE facilitates a faster oxidative addition and, consequently, a higher overall reaction rate.

The C-Br bond is inherently weaker than the C-Cl bond due to the larger atomic size of bromine and the consequently longer and less effective orbital overlap with carbon.[3] This fundamental difference is reflected in their respective BDEs.

BondAverage Bond Dissociation Energy (kJ/mol)
Aryl C-Cl~339
Aryl C-Br~276
(Data sourced from representative average bond energies for aryl halides)[4]

This significant difference in BDE is the principal driver for the generally observed higher reactivity of aryl bromides compared to aryl chlorides in a wide range of cross-coupling reactions.[5]

Electronic and Steric Considerations

Both chlorine and bromine are electron-withdrawing via the inductive effect (-I) and electron-donating through resonance (+R). While these effects influence the overall electron density of the aromatic ring, the dominant factor in the context of C-X bond activation by a transition metal is the bond strength. The steric profiles of the chloro and bromo substituents are sufficiently similar in this context to not be a primary differentiating factor in their reactivity.

Comparative Reactivity in Key Synthetic Transformations

The theoretical principles outlined above manifest in tangible differences in reactivity in some of the most crucial C-N and C-C bond-forming reactions in modern organic synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, enabling the synthesis of arylamines from aryl halides.[6] The catalytic cycle, initiated by the oxidative addition of the aryl halide, is highly sensitive to the nature of the halogen.

Buchwald_Hartwig Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X_Pd(II)L_n Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-X_Pd(II)L_n Ar-X Amine_Coordination Amine Coordination + Base Ar-X_Pd(II)L_n->Amine_Coordination Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n Amine_Coordination->Ar-Pd(II)(NR'R'')L_n HNR'R'' Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR'R'' Product Reductive_Elimination->Ar-NR'R''

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The higher reactivity of aryl bromides over aryl chlorides is well-established in Suzuki-Miyaura couplings. [7]This often allows for the use of less sophisticated catalyst systems and milder reaction conditions for the bromo-substituted substrate.

Table 2: Predicted Comparative Reactivity in Suzuki-Miyaura Coupling

Parameter5-Chlorobenzoyl Piperidine5-Bromobenzoyl PiperidineJustification
Reaction Rate SlowerFasterThe lower C-Br BDE facilitates a more rapid oxidative addition. [5]
Typical Temperature HigherMilderLess thermal energy is needed to cleave the weaker C-Br bond.
Catalyst System Often requires more advanced catalyst systems (e.g., with bulky, electron-rich ligands like SPhos or XPhos). [8]Can often be achieved with more traditional catalysts like Pd(PPh₃)₄, although modern catalysts are still beneficial. [7]The more challenging C-Cl bond activation necessitates a more active catalyst.
Side Reactions May be more prone to hydrodehalogenation at higher temperatures.Generally less prone to side reactions under optimized conditions.The forcing conditions required for C-Cl activation can sometimes lead to undesired pathways.

Experimental Protocols: A Guide to Comparative Analysis

To empirically validate the predicted reactivity differences, a parallel experimental setup is recommended. The following protocols are provided as a starting point and should be optimized for the specific substrates and desired outcomes.

Diagram 3: Experimental Workflow for Comparative Reactivity Study

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup and Analysis Setup_A Flask A: 5-chlorobenzoyl piperidine Reagents Add amine/boronic acid, Pd catalyst, ligand, base, and solvent Setup_B Flask B: 5-bromobenzoyl piperidine Heating Heat reactions to desired temperature Reagents->Heating Sampling Take aliquots at regular time intervals Heating->Sampling Analysis Analyze by LC-MS or GC-MS Sampling->Analysis Quench Quench reactions upon completion Analysis->Quench Extraction Aqueous workup and extraction Quench->Extraction Purification Column chromatography Extraction->Purification Characterization NMR, HRMS Purification->Characterization

Caption: A generalized workflow for a comparative reactivity study.

Protocol for Buchwald-Hartwig Amination

Materials:

  • 5-chlorobenzoyl piperidine or 5-bromobenzoyl piperidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.02 mmol, 2 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, amine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C for the bromo- compound, 100 °C for the chloro- compound).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Suzuki-Miyaura Coupling

Materials:

  • 5-chlorobenzoyl piperidine or 5-bromobenzoyl piperidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(OAc)₂/SPhos (as per Buchwald-Hartwig protocol)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst under a positive pressure of argon.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C for the bromo- compound, 100 °C for the chloro- compound) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between 5-chlorobenzoyl piperidine and 5-bromobenzoyl piperidine as a synthetic precursor has significant practical implications. The higher reactivity of the bromo-substituted compound, rooted in its lower C-Br bond dissociation energy, generally translates to milder reaction conditions, faster reaction times, and potentially lower catalyst loadings in palladium-catalyzed cross-coupling reactions. This can lead to more cost-effective and sustainable synthetic processes.

However, the chloro-substituted analogue is often more readily available and less expensive. For large-scale syntheses where cost of starting materials is a primary driver, the development of a robust and efficient protocol for the activation of the C-Cl bond may be a worthwhile investment. The use of modern, highly active catalyst systems is often key to unlocking the synthetic potential of aryl chlorides.

Ultimately, the optimal choice will depend on a careful consideration of the specific reaction, the desired scale, and the economic constraints of the project. It is strongly recommended that researchers perform a small-scale comparative study, as outlined in this guide, to determine the most suitable substrate and reaction conditions for their specific application.

References

  • C-X Bond Activation by Palladium: Steric Shielding versus Steric Attraction. Radboud Repository. [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. The Hartwig Group. [Link]

  • Mechanistic Studies of CX Bond Activation at Transition-Metal Centers. [Link]

  • Mechanistic Aspects of Metal-Catalyzed C—C and C—X Bond-Forming Reactions. [Link]

  • Metal Catalysis: C-X and C-H Bond Activation. Fairlamb Group. [Link]

  • 9.25 - Mechanistic Studies of CX Bond Activation at Transition-Metal Centers. Request PDF. [Link]

  • Studies on the Amination of Aryl Chlorides with a Monoligated Palladium Catalyst: Kinetic Evidence for a Cooperative Mechanism. Academia.edu. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC. [Link]

  • Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Bond Energies. Chemistry LibreTexts. [Link]

  • PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF TRIALKYLBISMUTHINES WITH 2-HALOAZINES AND DIAZINES. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

  • Reaction Enthalpy & Bond Dissociation Energy. YouTube. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

  • 6.8 Describing a Reaction: Bond Dissociation Energies. Organic Chemistry - OpenStax. [Link]

  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate. [Link]

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Comparative

Comprehensive Comparison Guide: Reference Standards for 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine Analysis

Executive Summary & Molecular Context 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine (Molecular Formula: C₁₂H₁₄ClFN₂O) is a highly functionalized chemical building block frequently utilized in the synthesis of targeted th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine (Molecular Formula: C₁₂H₁₄ClFN₂O) is a highly functionalized chemical building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and PARP inhibitors. Structurally, it features a lipophilic, halogenated benzoyl group linked via an amide bond to a piperidine ring bearing a primary amine.

This structural duality—an electron-deficient aromatic system paired with a highly basic aliphatic amine (predicted pKa ~10.5 based on[1])—presents distinct analytical challenges. For drug development professionals, selecting the correct reference standard and employing robust analytical methodologies is not merely a regulatory checkbox; it is the foundation of analytical integrity. This guide objectively compares reference standard grades and provides field-proven, self-validating methodologies for accurate quantitation and impurity profiling.

Reference Standard Grades: A Comparative Analysis

The reliability of any analytical method is intrinsically tied to the metrological traceability of its reference standard. Under [2], reference materials must be demonstrated as homogeneous, stable, and correctly value-assigned.

Below is an objective comparison of the primary reference standard alternatives available for this compound:

Standard GradeCertification & TraceabilityBest Use CaseScientific Rationale & Limitations
ISO 17034 Certified Reference Material (CRM) Fully certified with a Certificate of Analysis (CoA) detailing absolute mass balance purity and measurement uncertainty.Quantitative assay, API release testing, and regulatory submissions.Optimal. Provides the highest metrological traceability. Mass balance accounts for water, residual solvents, and inorganic impurities, ensuring absolute quantitative accuracy.
Compendial Standard (USP / Ph. Eur.) Traceable to pharmacopeial authorities; legally recognized.Routine QC testing if a compendial monograph exists.Highly Reliable. However, specific intermediates like 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine rarely have dedicated compendial monographs until the final API is widely genericized.
Qualified Working Standard Secondary standard qualified against a primary CRM.Routine in-process control (IPC) and daily batch testing.Cost-Effective. Requires rigorous internal qualification. If the primary CRM degrades, the working standard's assigned value becomes invalid, introducing systemic error.
Stable Isotope Labeled (SIL) Standard Labeled with ¹³C, ¹⁵N, or ²H. Traceable isotopic purity.LC-MS/MS bioanalysis and trace genotoxic impurity profiling.Self-Validating. Co-elutes with the analyte to neutralize matrix effects and ion suppression. Essential for mass spectrometry but unnecessary for routine UV assays.

ISO 17034 Qualification Workflow

To understand why a CRM is the gold standard for quantitative analysis, we must examine the causality behind its certification. A true CRM is not simply "pure"; its purity is mathematically proven through orthogonal techniques.

G N1 Raw Material Sourcing N2 Structural Characterization (NMR, HRMS, IR) N1->N2 N3 Purity Assessment (HPLC, GC, KF, ROI) N2->N3 Identity Confirmed N4 Mass Balance Calculation N3->N4 Impurity Profile N5 Homogeneity & Stability N4->N5 % Purity Assigned N6 ISO 17034 Certification N5->N6 Lifecycle Controlled

Caption: ISO 17034 Certified Reference Material (CRM) qualification workflow.

Analytical Methodologies & Self-Validating Protocols

As mandated by [3], analytical procedures must be scientifically sound and fit for their intended purpose. The following protocols are designed specifically around the physicochemical properties of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine.

Protocol A: HPLC-UV for Purity and Assay (ICH Q2(R2) Compliant)

The Causality of the Method: Because the primary amine moiety exhibits a high pKa (~10.5), it remains fully protonated at physiological and neutral pH. In reversed-phase liquid chromatography (RPLC), these protonated amines interact strongly with residual, unendcapped silanols on standard silica-based stationary phases, leading to severe peak tailing. To counteract this, our protocol employs a low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing reagent and suppresses silanol ionization, ensuring sharp, symmetrical peaks for accurate integration.

Optimized Chromatographic Parameters:

ParameterSettingScientific Rationale
Column C18, 100 x 4.6 mm, 3 µmProvides optimal hydrophobic retention for the halogenated benzoyl moiety.
Mobile Phase A Water + 0.1% TFATFA suppresses silanol interactions with the basic primary amine.
Mobile Phase B Acetonitrile + 0.1% TFAEnsures matched baseline absorbance during gradient elution.
Gradient 5% to 95% B over 15 minElutes polar impurities early, followed by the main peak, and washes lipophilic degradants.
Flow Rate 1.0 mL/minBalances optimal linear velocity with rapid analysis time.
Detection UV at 254 nmTargets the π-π* transitions of the 5-chloro-2-fluorobenzoyl chromophore.

Step-by-Step Execution:

  • Diluent Preparation: Prepare a 50:50 mixture of Water and Acetonitrile. Note: Do not add TFA to the diluent to avoid localized baseline disturbances at the void volume.

  • Standard Preparation: Accurately weigh 10.0 mg of the ISO 17034 CRM. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • System Suitability Testing (SST) - The Self-Validating Step: Inject the standard solution in six replicates.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, Theoretical Plates (N) ≥ 5000.

    • Causality: This step acts as an automated gatekeeper. If the amine is interacting with the column (Tf > 1.5), the system fails, preventing the generation of skewed quantitative data.

  • Sample Analysis: Inject blank diluent to confirm no carryover. Inject sample solutions bracketed by the reference standard every 10 injections to monitor system drift.

  • Data Processing: Calculate absolute purity using the mass balance formula: % Purity = (100 - %Water - %Solvents - %Inorganics) × (%Chromatographic Purity / 100).

Protocol B: LC-MS/MS for Trace Impurity Profiling

For sub-0.05% impurity profiling or pharmacokinetic bioanalysis, UV detection lacks the requisite sensitivity. LC-MS/MS utilizing a Stable Isotope Labeled (SIL) standard is required.

The Causality of the Method: In LC-MS/MS, matrix effects can cause unpredictable ion suppression. By utilizing a SIL reference standard as an internal standard, we create a self-validating quantitation system. The SIL co-elutes with the analyte, experiencing identical matrix effects and ionization conditions. Consequently, the ratio of the analyte peak area to the SIL peak area remains constant, neutralizing matrix-induced variability.

G S1 Sample Prep (Standard + SIL-IS) S2 UHPLC Separation (C18, 0.1% FA) S1->S2 S3 ESI(+) Ionization [M+H]+ Formation S2->S3 Elution S4 MS/MS Detection (MRM Mode) S3->S4 Ion Transfer

Caption: LC-MS/MS analytical workflow for trace impurity profiling and quantitation.

Key MS Parameters:

  • Ionization Mode: Electrospray Ionization Positive (ESI+). The primary amine readily accepts a proton to form the [M+H]⁺ precursor ion at m/z 257.

  • Mobile Phase Modifier: Substitute TFA with 0.1% Formic Acid (FA). Causality: TFA causes severe ion suppression in mass spectrometry by forming strong gas-phase ion pairs. Formic acid provides the necessary low pH for chromatography while remaining highly volatile for efficient droplet desolvation in the ESI source.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023.

  • International Organization for Standardization (ISO). "ISO 17034:2016 General requirements for the competence of reference material producers." ResearchGate / ISO Standards, 2016.

  • LookChem Database. "1-Phenethyl-Piperidin-4-ylamine Chemical Properties and Predicted pKa." LookChem, 2024.

Sources

Validation

Comparative Analysis of Piperidine-4-Amine Derivatives: Biological Activity and Scaffold Performance Across Target Classes

As drug development professionals, we frequently rely on privileged scaffolds to navigate the complex multi-parameter optimization of lead compounds. The piperidine-4-amine moiety—a saturated, flexible, and highly basic...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently rely on privileged scaffolds to navigate the complex multi-parameter optimization of lead compounds. The piperidine-4-amine moiety—a saturated, flexible, and highly basic heterocycle—is a ubiquitous structural motif used to probe solvent-exposed regions, improve aqueous solubility, and establish electrostatic anchors. However, its biological performance is highly context-dependent.

This guide provides an objective, data-driven comparison of piperidine-4-amine derivatives against alternative scaffolds (such as piperazine, pyrrolidine, and azetidine) across four distinct therapeutic target classes. By analyzing both the successes and failures of this moiety, we can establish a predictive framework for its application in rational drug design.

The Successes: Electrostatic Anchoring and Solvent-Channel Probing

Epigenetic Readers: RBBP4 Antagonism

In the development of Retinoblastoma Binding Protein 4 (RBBP4) antagonists, the binding pocket presents a highly negatively charged environment. Early SAR optimization focused on installing flexible, basic substituents to exploit this landscape[1].

Comparative Performance: The incorporation of a piperidine-4-amine substituent yielded the most potent biochemical hits, significantly outperforming standard alkylamines. The derivative OICR19098 demonstrated a Kdisp​ of 4 ± 0.1 µM against the RBBP4-H3 interaction[1]. Causality: The spatial arrangement and basicity of the primary amine at the 4-position allow it to form a critical salt bridge with the E395 residue of RBBP4, driving the potency boost[1].

Antimalarial Agents: Benzimidazole Optimization

In the optimization of Lerisetron analogues against Plasmodium falciparum, mitigating hERG liability while maintaining potency is a primary challenge. Comparative Performance: Moving the basic nitrogen slightly away from the benzimidazole core by utilizing a piperidine-4-amine side chain led to a 3-fold boost in antimalarial potency compared to rigid piperazine or shorter amine chains[2]. Causality: The added flexibility of the piperidine-4-amine linker allows the basic nitrogen to adopt an optimal conformation for target engagement without introducing the steric bulk that often exacerbates off-target hERG binding[2].

SAR_Workflow Start Parent Scaffold (e.g., Piperazine, Azetidine) Pip4Amine Piperidine-4-amine Substitution Start->Pip4Amine Success Potency Boost (RBBP4, Antimalarials) Pip4Amine->Success Flexible Basic Tail Failure Potency/Selectivity Drop (SHP-2, S1PR1, CDK9) Pip4Amine->Failure Rigid Pocket / Acidic Req. Mech1 Favorable Electrostatics (Salt bridge with E395) Success->Mech1 Mech2 Steric Clash / Loss of Key H-bond (Lys89) Failure->Mech2

Figure 1: Divergent SAR outcomes when incorporating the piperidine-4-amine scaffold.

The Failures: Steric Clashes and Selectivity Traps

Kinase Inhibition: The CDK2 vs. CDK9 Selectivity Challenge

Achieving selectivity among Cyclin-Dependent Kinases (CDKs) is notoriously difficult due to the highly conserved ATP-binding pocket. In the development of AZD8421, researchers probed the solvent tail region to differentiate CDK2 from CDK9[3]. Comparative Performance: A 1-(methylsulfonyl)piperidine-4-amine tail retained robust CDK2 potency but failed entirely to discriminate against CDK9. In stark contrast, shrinking the ring to an (S)-1-(methylsulfonyl)pyrrolidin-3-amine tail yielded a compound with >155x selectivity for CDK2 over CDK9[3]. Causality: The piperidine-4-amine is too bulky and lacks the precise stereochemical orientation required to interact with Lys89—a non-conserved residue unique to CDK2 (CDK9 possesses a Glycine at this position). The chiral (S)-pyrrolidine specifically directs its sulfonamide oxygen to form a hydrogen bond with Lys89, driving selectivity[3].

CDK_Selectivity Core CDK Inhibitor Core Pip4 Piperidine-4-amine Tail Core->Pip4 Pyr3 (S)-Pyrrolidin-3-amine Tail Core->Pyr3 CDK2_1 CDK2 Binding (Potent) Pip4->CDK2_1 CDK9_1 CDK9 Binding (Off-target toxicity) Pip4->CDK9_1 Lacks discrimination CDK2_2 CDK2 Binding (Potent, Lys89 Interaction) Pyr3->CDK2_2 CDK9_2 CDK9 Avoidance (Highly Selective) Pyr3->CDK9_2 Steric/Chiral fit

Figure 2: Structural basis for CDK2/9 selectivity using pyrrolidine vs. piperidine tails.

Phosphatase Allosteric Inhibition: SHP-2

Comparative Performance: When morphing a highly active piperazine ring into a piperidine-4-amine motif to target the SHP-2 allosteric site, biochemical inhibition dropped 15-fold ( IC50​ = 23.49 µM)[4]. Causality: Fragment Molecular Orbital (FMO) analysis revealed that the piperidine-4-amine introduces higher deformation energies due to increased rotational bonds. Furthermore, the shift from a planar/rigid piperazine to a puckered piperidine altered the electron cloud density, disrupting critical interactions with Glu250[4].

GPCR Modulation: S1PR1 Ligands

Comparative Performance: In the optimization of Sphingosine-1-phosphate receptor 1 (S1PR1) ligands, replacing the parent azetidine carboxylic acid with a piperidine-4-amine resulted in a severe 60-fold loss of binding affinity ( IC50​ jumped from 2.6 nM to 156 nM)[5]. Causality: The S1PR1 binding pocket strictly requires a polar, acidic headgroup (like a carboxylic acid) to mimic the natural phosphate group of S1P. The highly basic nature of the piperidine-4-amine fundamentally clashes with the receptor's electrostatic requirements[5].

Quantitative Data Comparison

The following table synthesizes the biological activity of piperidine-4-amine derivatives against their optimized alternatives across the discussed targets.

Target ClassBiological TargetScaffold TestedComparator ScaffoldBiological Activity ( IC50​ / Kdisp​ )Verdict
Epigenetic Reader RBBP4Piperidine-4-amineAlkylamines4.0 µM (vs. >50 µM)Superior. Favorable salt bridge with E395.
Antimalarial P. falciparumPiperidine-4-aminePiperazine3-fold Potency Boost Superior. Optimal flexibility reduces hERG liability.
Kinase CDK2 / CDK9Piperidine-4-amine(S)-Pyrrolidin-3-amineNon-selective (vs. >155x selective)Inferior. Fails to engage Lys89 selectivity handle.
Phosphatase SHP-2Piperidine-4-aminePiperazine / Pyridine23.49 µM (vs. 1.49 µM)Inferior. High deformation energy; poor electron density.
GPCR S1PR1Piperidine-4-amineAzetidine carboxylic acid156 nM (vs. 2.6 nM)Inferior. Basic amine clashes with acidic pocket requirement.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of these derivatives must be evaluated using self-validating assay systems. Below are the definitive protocols for assessing target engagement and biophysical binding.

Protocol A: Live-Cell NanoBRET Target Engagement (For Kinase Selectivity)

Why this is self-validating: Unlike biochemical assays, NanoBRET requires the compound to cross the live cell membrane and compete with a fluorescent tracer in a physiological environment. If a compound is cytotoxic or impermeable, the assay yields a null result rather than a false positive, inherently validating the compound's viability.

  • Cell Preparation: Plate MCF7 cells (or appropriate cell line) at 2×104 cells/well in a 96-well plate. Transfect with NanoLuc-fused CDK2 or CDK9 plasmids using lipid-based transfection reagents. Incubate for 24 hours at 37°C.

  • Tracer Titration: Add the kinase-specific NanoBRET fluorescent tracer at a concentration equal to its pre-determined Kd​ to ensure optimal assay sensitivity.

  • Compound Addition: Dispense the piperidine-4-amine derivatives (and pyrrolidine comparators) in a 10-point dose-response curve (e.g., 10 µM to 0.5 nM).

  • Equilibration: Incubate the cells with the compounds and tracer for 2 hours at 37°C to allow for competitive equilibrium.

  • Detection: Add the NanoBRET Nano-Glo Substrate. Read the plate on a luminescence microplate reader equipped with appropriate filters (e.g., 460 nm for donor, 618 nm for acceptor).

  • Data Analysis: Calculate the milliBRET units (Acceptor/Donor ×1000 ). Plot against compound concentration to derive the in-cell IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) (For Epigenetic/Biophysical Binding)

Why this is self-validating: SPR provides real-time kinetics ( kon​ and koff​ ). A stoichiometric Rmax​ response confirms a 1:1 binding event, immediately ruling out non-specific aggregation or precipitation—a common source of false positives in standard displacement assays.

  • Sensor Chip Preparation: Immobilize recombinant RBBP4 protein onto a Series S Sensor Chip CM5 using standard amine coupling chemistry. Target an immobilization level of ~3000 Response Units (RU) to ensure sufficient signal-to-noise for small molecule binding.

  • Buffer Preparation: Use a running buffer of 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and 2-5% DMSO (matching the compound solvent exactly to prevent bulk refractive index shifts).

  • Analyte Injection: Inject the piperidine-4-amine derivatives at multiple concentrations (e.g., 0.39 µM to 50 µM) in a multi-cycle kinetic format. Use a flow rate of 30 µL/min.

  • Association and Dissociation: Allow 60 seconds for association and 120 seconds for dissociation.

  • Validation Check: Verify that the binding curves reach steady state and that the observed Rmax​ does not exceed the theoretical Rmax​ (calculated based on the molecular weight ratio of ligand to protein).

  • Kinetic Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to determine KD​ , kon​ , and koff​ .

References

  • Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of small molecule antagonists of human Retinoblastoma Binding Protein 4 (RBBP4) Source: bioRxiv URL:[Link]

  • Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Syntheses and in vitro evaluation of new S1PR1 compounds and initial evaluation of a lead F-18 radiotracer in rodents Source: Bioorganic & Medicinal Chemistry (PMC) URL:[Link]

  • Lerisetron Analogues with Antimalarial Properties: Synthesis, Structure–Activity Relationship Studies, and Biological Assessment Source: ACS Omega (ACS Publications) URL:[Link]

Sources

Comparative

A Comparative Guide to the Crystal Structure Determination of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine: A Methodological Deep Dive

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The spatial arrangement of atoms within a crystal...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability, all of which are critical parameters for a viable pharmaceutical agent. This guide provides an in-depth comparison of the primary analytical techniques for elucidating the crystal structure of the novel small molecule, 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine, a compound of interest for its potential therapeutic applications.

This document moves beyond a simple recitation of protocols. It aims to provide researchers, scientists, and drug development professionals with a clear understanding of the causality behind experimental choices in crystallographic studies. We will explore a hypothetical scenario for the structural determination of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine, comparing the gold-standard Single-Crystal X-ray Diffraction (SC-XRD) with powerful alternatives: Powder X-ray Diffraction (PXRD), NMR Crystallography, and the increasingly prevalent 3D Electron Diffraction (3DED), also known as Microcrystal Electron Diffraction (MicroED).

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

For decades, SC-XRD has been the definitive method for the unambiguous determination of the atomic and molecular structure of a crystalline compound.[1][2] The technique's power lies in its ability to provide a highly detailed and precise three-dimensional map of electron density within a single, well-ordered crystal.

Hypothetical Experimental Workflow for SC-XRD

The journey to an SC-XRD structure begins with the most crucial and often most challenging step: growing a suitable single crystal. For 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine, a systematic crystallization screen would be initiated.

Step 1: Synthesis and Purification The compound is first synthesized and purified to >99% purity, as impurities can inhibit crystallization.

Step 2: Crystallization Screening A variety of crystallization techniques would be employed, including slow evaporation, vapor diffusion, and cooling of saturated solutions in a range of solvents.[3] Given the polar nature of the amine and amide groups, and the nonpolar character of the substituted benzene ring, a broad selection of solvents from polar (e.g., methanol, ethanol) to nonpolar (e.g., hexane, toluene) and their mixtures would be screened.

Step 3: Crystal Selection and Mounting A high-quality single crystal, typically 0.1-0.3 mm in size, with well-defined faces and no visible defects, is selected under a microscope and mounted on a goniometer head.

Step 4: Data Collection The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[4] The crystal is rotated, and the diffraction pattern is collected on a detector.

Step 5: Structure Solution and Refinement The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final, accurate molecular structure.[4][5]

SC_XRD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis synthesis Synthesis & Purification crystallization Crystallization Screening synthesis->crystallization High Purity Sample selection Crystal Selection crystallization->selection Single Crystals data_collection X-ray Diffraction Data Collection selection->data_collection Mounted Crystal structure_solution Structure Solution & Refinement data_collection->structure_solution Diffraction Pattern final_structure Final 3D Structure structure_solution->final_structure Refined Model

Caption: Workflow for Single-Crystal X-ray Diffraction.

Rationale and Trustworthiness

The strength of SC-XRD lies in its self-validating nature. The final refined structure is evaluated against the experimental data, with statistical indicators such as the R-factor providing a measure of the goodness of fit. This rigorous process ensures a high degree of confidence in the final structure.

Comparative Analysis of Alternative Techniques

While SC-XRD is the definitive method, obtaining suitable single crystals can be a significant bottleneck.[6] In such cases, alternative and complementary techniques are invaluable. The following table provides a comparative overview of these methods for the structural analysis of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine.

Technique Principle Sample Requirement Advantages Limitations Primary Application for Target Compound
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single crystal.[1]Single crystal (0.1-0.3 mm).[3]Unambiguous 3D structure, high precision.[1]Crystal growth can be difficult and time-consuming.[6]Definitive determination of molecular structure and packing.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.[7][8]Microcrystalline powder.[7]Rapid, non-destructive, good for phase identification and polymorphism screening.[7][8][9]Provides a 1D pattern, structure solution is complex and not always possible.[7]Polymorph screening, quality control, and confirmation of crystalline form.
NMR Crystallography Utilizes solid-state NMR spectroscopy to determine structure on an atomic scale.[10]Microcrystalline powder.[10]Does not require single crystals, sensitive to local environments and intermolecular interactions.[10]Can be complex and may require computational modeling; not a standalone method for complete structure determination.[10][11]Probing hydrogen bonding involving the amine and amide groups, and resolving ambiguities in crystal packing.
3D Electron Diffraction (3DED) / MicroED Diffraction of electrons by nanocrystals.[6][12]Nanocrystals (~100 nm).[12]Requires very small crystals, rapid data collection.[6][12][13]Can be affected by dynamical scattering, requires specialized equipment.[14]Structure determination when only very small crystals can be obtained.

In-depth Look at Alternative Methodologies

Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Solid

PXRD is a workhorse technique in pharmaceutical development, primarily used for the identification of crystalline phases and the analysis of polymorphism.[9][15][16] Each crystalline solid produces a unique PXRD pattern, which serves as its "fingerprint".[7][8] While ab initio structure determination from powder data is possible, it is significantly more challenging than SC-XRD.[7]

For 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine, PXRD would be indispensable for screening different crystallization conditions to identify potential polymorphs, each of which would exhibit a distinct diffraction pattern.

NMR Crystallography: A Probe of Local Structure and Intermolecular Interactions

NMR crystallography is a powerful method that uses solid-state NMR spectroscopy, often in combination with quantum chemistry calculations, to refine and validate crystal structures.[10][11] It is particularly sensitive to the local atomic environment and can provide crucial information about intermolecular interactions, such as hydrogen bonding.[17]

In the case of our target molecule, NMR crystallography could be employed to definitively determine the hydrogen bonding network involving the piperidine amine and the benzoyl amide groups, which would be critical for understanding the crystal packing and its implications for solubility.

3D Electron Diffraction (3DED) / MicroED: The Nanocrystallography Revolution

A significant recent development in structural biology is the application of electron diffraction to determine the structures of small molecules from nanocrystals.[6][12][13] This technique, often referred to as MicroED, is a game-changer for compounds that are reluctant to form crystals large enough for X-ray diffraction.[6][12]

If attempts to grow single crystals of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine suitable for SC-XRD were unsuccessful, but nanocrystalline material was obtained, 3DED/MicroED would be the ideal technique to pursue for a full structure determination.[14]

Method_Selection start Start: Structural Information Needed for 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine crystal_growth Attempt to Grow Single Crystals start->crystal_growth sc_xrd Single-Crystal X-ray Diffraction (SC-XRD) crystal_growth->sc_xrd Successful (>0.1 mm crystals) microed 3D Electron Diffraction (3DED/MicroED) crystal_growth->microed Unsuccessful (nanocrystals obtained) pxrd Powder X-ray Diffraction (PXRD) crystal_growth->pxrd Polycrystalline material end Complete Structural Characterization sc_xrd->end microed->end nmr_cryst NMR Crystallography pxrd->nmr_cryst Further refinement needed (e.g., H-bonding) pxrd->end Phase ID & Polymorph Screen nmr_cryst->end

Caption: Decision workflow for selecting a crystal structure determination method.

Conclusion

The determination of the crystal structure of a new chemical entity like 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine is a critical step in its development as a potential therapeutic agent. While Single-Crystal X-ray Diffraction remains the gold standard for providing an unambiguous three-dimensional structure, a comprehensive understanding of the solid state requires a multi-technique approach. Powder X-ray Diffraction is essential for routine characterization and polymorphism screening. NMR Crystallography offers unique insights into local structure and intermolecular interactions. Furthermore, the advent of 3D Electron Diffraction provides a powerful tool for analyzing samples that were previously intractable.

By judiciously selecting and applying these techniques, researchers can gain a complete and robust understanding of a molecule's solid-state properties, thereby accelerating the drug development process and ensuring the delivery of safe and effective medicines.

References

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Google Scholar.
  • Nuclear magnetic resonance crystallography. Wikipedia. [Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. [Link]

  • Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Journal of Pharmaceutical Sciences. [Link]

  • Cryo-EM for small molecules. National Institutes of Health. [Link]

  • Organic NMR crystallography: enabling progress for applications to pharmaceuticals and plant cell walls. Royal Society of Chemistry. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]

  • Cryo-Electron Microscopy: MicroED as a Powerful Tool for Small Molecule Structure Determination. Wiley Analytical Science. [Link]

  • The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]

  • NMR crystallography of molecular organics. PubMed. [Link]

  • X-ray Powder Diffraction (XRPD). Improved Pharma. [Link]

  • Organic NMR Crystallography: Enabling Progress for Applications to Pharmaceuticals and Plant Cell Walls. ResearchGate. [Link]

  • A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of Halogenated Pharmaceutical Intermediates

Here is the comprehensive, step-by-step standard operating procedure (SOP) for the safe handling and disposal of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl, designed for drug development professionals and laborato...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step standard operating procedure (SOP) for the safe handling and disposal of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl, designed for drug development professionals and laboratory scientists.

Chemical Profiling and Waste Classification

1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine hydrochloride is a complex organic salt containing stable carbon-halogen bonds (C-Cl and C-F). In drug development workflows, the disposal of this intermediate—whether as an unreacted solid, a byproduct in mother liquors, or as contamination on consumables—requires strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

Because of the presence of chlorine and fluorine, any waste stream containing this compound must be strictly classified and managed as Halogenated Organic Waste [1]. If the compound is dissolved in common laboratory solvents during synthesis or purification (e.g., methylene chloride, chloroform), the entire mixture inherits the regulatory burden of the most restricted component, often falling under EPA F-listed hazardous waste codes (e.g., F001, F002)[2].

The Causality of Segregation: Why Strict Separation is Critical

In laboratory safety, protocol is driven by chemical reality. Halogenated wastes must never be mixed with non-halogenated organic wastes for two primary reasons:

  • Environmental & Chemical Safety: Halogenated compounds require specialized, ultra-high-temperature incineration to destroy the carbon-halogen bonds safely. If incinerated at standard temperatures used for non-halogenated waste, these compounds can recombine to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • Logistical & Economic Impact: Because of the specialized treatment required, the disposal of halogenated solvents costs significantly more than non-halogenated solvents[3]. Commingling even a small amount of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl into a non-halogenated waste stream automatically converts the entire volume into halogenated waste, exponentially increasing disposal costs and logistical burden[4].

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders, Salts, and Contaminated Consumables)

  • Containment: Collect all solid waste (including the HCl salt powder, contaminated weigh boats, and filter paper) in a chemically compatible, rigid, puncture-proof container (e.g., high-density polyethylene (HDPE))[5][6].

  • Labeling: Affix a Hazardous Waste tag immediately upon placing the first drop or grain of waste into the container[4]. The label must explicitly state "Halogenated Organic Solid Waste." Write out the full chemical name: 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine hydrochloride. Do not use abbreviations, acronyms, or chemical formulas [4].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials such as strong oxidizers, strong bases, and active metals[1][7].

Protocol B: Liquid Waste Disposal (Mother Liquors and Extracts)

  • Ventilation: All commingling and transfer of liquid halogenated waste must be conducted inside a certified, properly functioning chemical fume hood to prevent inhalation exposure[6][7].

  • Segregation: Verify that the liquid waste does not contain heavy metals, cyanides, or acutely toxic "P-listed" wastes, which require separate profiling[7].

  • Transfer: Pour the liquid into a designated Halogenated Waste carboy (e.g., a 4-liter white poly bottle or 5-gallon carboy)[7].

  • Vapor-Tight Sealing: The container must remain completely closed and vapor-tight at all times, except when actively adding waste. Leaving funnels in the top of the carboy is a direct violation of EPA regulations[4].

  • Secondary Containment: Place the liquid waste container inside a secondary containment bin to capture any potential leaks or catastrophic container failures[7].

Quantitative Regulatory Limits for Waste Accumulation

To maintain compliance and safety, laboratories must adhere to the following operational thresholds when managing this waste:

ParameterRegulatory Limit / GuidelineOperational Action Required
Volume Limit per SAA Max 55 gallons of total hazardous waste[4]Request EH&S pickup before reaching 55 gallons.
Acutely Toxic Limit Max 1 quart (if P-listed components are present)Immediate removal required if 1 quart is exceeded.
Container Fill Level 75% to 80% capacity (¾ full)[7]Do not fill to the brim; leave headspace for vapor expansion.
Aqueous Waste pH 2.0 < pH < 12.5[8]If pH is ≤2 or ≥12.5, it must also be tagged for Corrosivity[8].
Waste Routing Workflow

WasteDisposal Start Waste Generation: 1-(5-chloro-2-fluorobenzoyl)... HCl State Determine Physical State Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Dry Liquid Liquid Waste (Mother Liquor/Solvent) State->Liquid Dissolved Halogenated Segregate as Halogenated Organic Waste Solid->Halogenated Liquid->Halogenated Label Label: Full Chemical Name Date & Hazards Halogenated->Label SAA Store in SAA Secondary Containment Label->SAA Dispose EH&S Collection & High-Temp Incineration SAA->Dispose

Decision tree for the classification and routing of halogenated pharmaceutical intermediate waste.

References

  • Hazardous Materials Disposal Guide | Nipissing University. nipissingu.ca. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure | University of Illinois. illinois.edu. Available at: [Link]

  • EPA Hazardous Waste Characteristics | Columbia University. columbia.edu. Available at:[Link]

  • EPA HAZARDOUS WASTE CODES | Western Kentucky University. wku.edu. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 | UNSW Sydney. unsw.edu.au. Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste | Vanderbilt University Medical Center. vumc.org. Available at: [Link]

  • Halogenated Solvents in Laboratories | Temple University. temple.edu. Available at: [Link]

  • Halogenated Solvents Safety | Washington State University. wsu.edu. Available at: [Link]

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